
4,4-Dimethyl-5-((beta-hydroxy-alpha-methylphenethyl)amino)valeronitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4-Dimethyl-5-((beta-hydroxy-alpha-methylphenethyl)amino)valeronitrile hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a nitrile group, a secondary amine, and a phenethyl alcohol moiety, making it a versatile candidate for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-((beta-hydroxy-alpha-methylphenethyl)amino)valeronitrile hydrochloride typically involves multiple steps:
-
Formation of the Nitrile Group: : The initial step often involves the introduction of the nitrile group through a nucleophilic substitution reaction. This can be achieved by reacting a suitable halide precursor with sodium cyanide under anhydrous conditions.
-
Amine Formation: : The secondary amine is introduced via reductive amination. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
-
Phenethyl Alcohol Addition: : The phenethyl alcohol moiety is typically introduced through a Friedel-Crafts alkylation reaction, where the aromatic ring undergoes electrophilic substitution with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include maintaining anhydrous conditions, precise temperature control, and efficient purification processes to achieve high yields and purity.
Properties
CAS No. |
18855-07-7 |
|---|---|
Molecular Formula |
C16H25ClN2O |
Molecular Weight |
296.83 g/mol |
IUPAC Name |
5-[(1-hydroxy-1-phenylpropan-2-yl)amino]-4,4-dimethylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-13(15(19)14-8-5-4-6-9-14)18-12-16(2,3)10-7-11-17;/h4-6,8-9,13,15,18-19H,7,10,12H2,1-3H3;1H |
InChI Key |
DQVUFJBOIHSKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC(C)(C)CCC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)
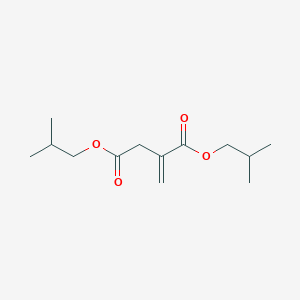
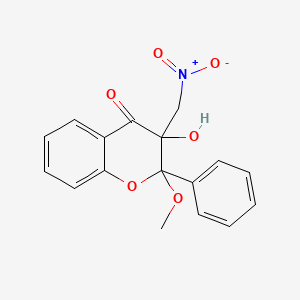
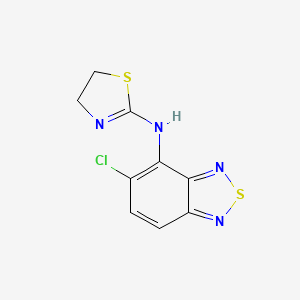
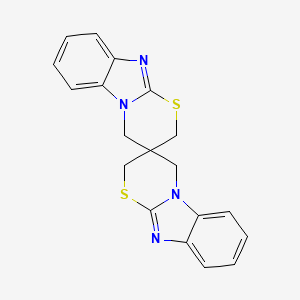

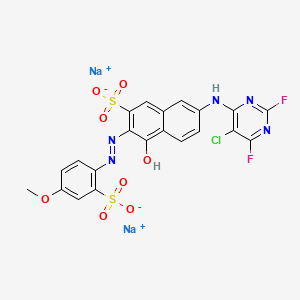
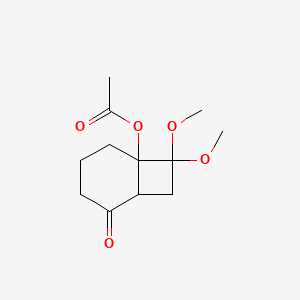
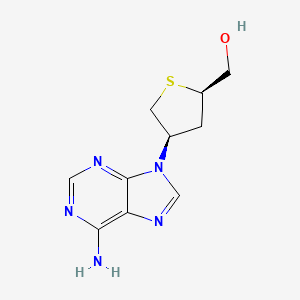
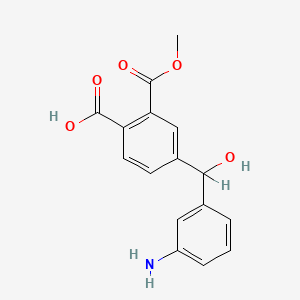
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
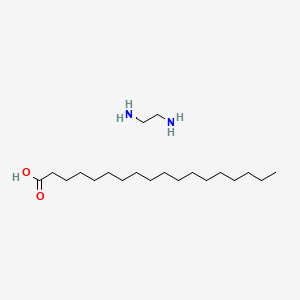

![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)
